Physicochemical Differentiation: Isomeric Purity and Predicted Properties vs. 2-Ethoxy-4-methyl-5-phenylfuran
The primary quantifiable differentiator for 5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8) is its precise isomeric identity. Its closest structural analog is the positional isomer 2-ethoxy-4-methyl-5-phenylfuran (CAS 58753-42-7), which shares the identical molecular formula (C13H14O2) and molecular weight (202.25 g/mol) but differs in the arrangement of substituents on the furan ring . Computational predictions by PubChem provide a basis for differentiation: the target compound has a defined Topological Polar Surface Area (TPSA) of 22.4 Ų and a calculated lipophilicity (XLogP3-AA) of 3.7 . These properties will predictably differ from its isomer, influencing chromatographic retention time, solubility, and membrane permeability, and making them distinguishable by analytical methods like NMR and HPLC.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 22.4 Ų |
| Comparator Or Baseline | 2-ethoxy-4-methyl-5-phenylfuran (Value not publicly computed in the same system, but structurally distinct) |
| Quantified Difference | Structural isomerism guarantees a difference in TPSA and other 3D descriptors, though a direct numerical comparison from a single source is unavailable. |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For procurement, this confirms the need to order a specific CAS number to ensure the correct isomer for reproducible SAR studies or analytical method development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 275483, 5-Ethoxy-2-methyl-3-phenylfuran. https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethoxy-2-methyl-3-phenylfuran. Accessed 2026-04-28. View Source
